molecular formula C18H20BrN3O4 B12464962 2-{3-Bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide

2-{3-Bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide

Katalognummer: B12464962
Molekulargewicht: 422.3 g/mol
InChI-Schlüssel: OXVXUOXETMWBGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-({3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)aminourea is a complex organic compound that belongs to the class of aminoureas

Vorbereitungsmethoden

The synthesis of (Z)-({3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)aminourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde with aminourea under specific conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

(Z)-({3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)aminourea undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of (Z)-({3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)aminourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (Z)-({3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)aminourea include other aminourea derivatives such as semicarbazide and thiourea derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties.

Eigenschaften

Molekularformel

C18H20BrN3O4

Molekulargewicht

422.3 g/mol

IUPAC-Name

[[3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]urea

InChI

InChI=1S/C18H20BrN3O4/c1-12-4-3-5-14(8-12)25-6-7-26-17-15(19)9-13(10-16(17)24-2)11-21-22-18(20)23/h3-5,8-11H,6-7H2,1-2H3,(H3,20,22,23)

InChI-Schlüssel

OXVXUOXETMWBGD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Br)C=NNC(=O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.